5-Decynal, 4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Decynal, 4-methyl-: is an organic compound belonging to the class of alkynes, characterized by a carbon-carbon triple bond. This compound has a molecular formula of C11H18O and is known for its unique structure, which includes a decynal chain with a methyl group attached to the fourth carbon atom. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Decynal, 4-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-1-pentyne and 1-decyne.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts such as palladium or copper to facilitate the formation of the carbon-carbon triple bond.
Purification: The final product is purified using techniques such as distillation or chromatography to obtain pure 5-Decynal, 4-methyl-.
Industrial Production Methods: In industrial settings, the production of 5-Decynal, 4-methyl- may involve large-scale chemical reactors and advanced purification methods to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 5-Decynal, 4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in alkenes or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or organometallic compounds are employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 5-Decynal, 4-methyl- is used as a building block in organic synthesis, enabling the creation of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, 5-Decynal, 4-methyl- is used to study the effects of alkynes on biological systems. It can serve as a probe to investigate enzyme activities and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry, where it is explored for its biological activity and potential therapeutic effects. It may be used in the development of new drugs or as a reference compound in pharmacological studies.
Industry: In industrial applications, 5-Decynal, 4-methyl- is used in the production of specialty chemicals, fragrances, and flavoring agents. Its unique structure makes it valuable in the formulation of various products.
Mechanism of Action
The mechanism of action of 5-Decynal, 4-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact mechanism depends on the context of its use, such as in chemical reactions or biological systems.
Comparison with Similar Compounds
1-Decyne: A similar alkyne with a decynal chain but without the methyl group.
4-Methyl-1-pentyne: Another alkyne with a shorter chain and a methyl group at the fourth carbon.
2-Decynal: An alkyne with the triple bond at a different position in the chain.
Uniqueness: 5-Decynal, 4-methyl- is unique due to its specific structure, which includes a decynal chain with a methyl group at the fourth carbon. This structure imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
CAS No. |
823785-33-7 |
---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
4-methyldec-5-ynal |
InChI |
InChI=1S/C11H18O/c1-3-4-5-6-8-11(2)9-7-10-12/h10-11H,3-5,7,9H2,1-2H3 |
InChI Key |
PABJBMXNOIRJEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC(C)CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.